3-Ethoxy-2,2-dimethyl-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-10-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPBEZFYSLGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethoxy 2,2 Dimethyl Propionic Acid and Analogues
Established Synthetic Pathways for the Compound
The synthesis of 3-ethoxy-2,2-dimethyl-propionic acid, also known as monoethyl 2,2-dimethylmalonate, can be approached through two principal classical methodologies: the alkylation of a malonic ester followed by selective hydrolysis, or the direct mono-esterification of 2,2-dimethylmalonic acid.
Classical Synthetic Approaches and Key Chemical Precursors
A predominant and versatile method for synthesizing α,α-disubstituted carboxylic acids is the malonic ester synthesis. wikipedia.org This approach is readily adaptable for the preparation of this compound. The synthesis commences with diethyl malonate as the starting precursor. The methylene (B1212753) group flanked by two carbonyl groups in diethyl malonate exhibits enhanced acidity, allowing for its deprotonation by a suitable base to form a stable enolate. patsnap.com Common bases employed for this purpose include sodium ethoxide, which is often preferred to prevent transesterification. wikipedia.org
The resulting enolate acts as a nucleophile and can be subsequently alkylated by reacting it with an alkyl halide. patsnap.com To introduce the two methyl groups at the α-position, the alkylation step is performed sequentially. In the first step, the diethyl malonate enolate is reacted with a methyl halide, such as methyl iodide or methyl bromide, to yield diethyl methylmalonate. This mono-alkylated product can then be subjected to a second deprotonation and alkylation cycle with another equivalent of methyl halide to afford diethyl 2,2-dimethylmalonate. A significant challenge in this stage is the potential for dialkylation to occur in the first step, which can be mitigated by carefully controlling the stoichiometry of the reactants. wikipedia.org
The final step in this classical pathway is the selective hydrolysis (saponification) of one of the two ester groups in diethyl 2,2-dimethylmalonate. This is typically achieved by treatment with a limited amount of a base, such as sodium or potassium hydroxide (B78521), in an aqueous or alcoholic solution. masterorganicchemistry.com The reaction is carefully controlled to favor the formation of the monoacid, this compound, over the complete hydrolysis to 2,2-dimethylmalonic acid. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final product.
An alternative classical approach involves the direct mono-esterification of 2,2-dimethylmalonic acid with ethanol (B145695). This method is conceptually simpler but can be challenging in terms of selectivity, as the formation of the diester is also possible. The reaction is typically catalyzed by an acid, and controlling the stoichiometry of the alcohol and the reaction conditions is crucial to maximize the yield of the desired monoester.
Table 1: Key Chemical Precursors for the Synthesis of this compound
| Precursor Compound | Chemical Formula | Role in Synthesis |
|---|---|---|
| Diethyl malonate | C₇H₁₂O₄ | Starting material for malonic ester synthesis |
| Methyl halide (e.g., CH₃I) | CH₃I | Alkylating agent for introducing methyl groups |
| Sodium ethoxide | C₂H₅ONa | Base for deprotonation of diethyl malonate |
| 2,2-Dimethylmalonic acid | C₅H₈O₄ | Starting material for direct mono-esterification |
| Ethanol | C₂H₅OH | Reactant for esterification |
Optimization of Reaction Conditions for Improved Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for each step. In the malonic ester synthesis pathway, the choice of base, solvent, and temperature for the alkylation steps significantly impacts the yield and formation of byproducts. While sodium ethoxide in ethanol is a traditional choice, the use of stronger bases like sodium hydride in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can also be effective. Phase-transfer catalysis has emerged as a powerful technique for the alkylation of malonic esters, often leading to improved yields and milder reaction conditions.
For the selective monohydrolysis of diethyl 2,2-dimethylmalonate, the concentration of the base, reaction time, and temperature are critical parameters. A study on the selective monohydrolysis of symmetric diesters demonstrated that using a slight excess of aqueous potassium hydroxide in a co-solvent like THF or acetonitrile (B52724) at 0°C can provide the corresponding half-esters in high yields without inducing decarboxylation. The selectivity of the monohydrolysis can also be influenced by the steric hindrance around the ester groups.
In the direct mono-esterification of 2,2-dimethylmalonic acid, the choice of catalyst and the method for removing the water formed during the reaction are key to driving the equilibrium towards the monoester product. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. To improve the yield of the monoester, the reaction can be carried out in the presence of a dehydrating agent or by azeotropic removal of water.
Table 2: Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Key Parameters to Optimize | Desired Outcome |
|---|---|---|
| Alkylation of Diethyl Malonate | Base, Solvent, Temperature, Stoichiometry | High yield of diethyl 2,2-dimethylmalonate, minimization of dialkylation in the first step |
| Selective Monohydrolysis | Base concentration, Co-solvent, Temperature, Reaction time | High yield of this compound, minimization of diacid formation |
| Direct Mono-esterification | Catalyst, Alcohol stoichiometry, Water removal method | High selectivity for the monoester over the diester |
Enantioselective and Diastereoselective Synthesis Strategies for Related Propanoic Acid Derivatives
The synthesis of chiral propanoic acid derivatives, where the α-carbon is a stereocenter, is of significant interest, particularly in the pharmaceutical and fine chemical industries. While this compound itself is achiral, the methodologies developed for the asymmetric synthesis of related substituted propanoic acids are highly relevant and can be adapted to create chiral analogues.
Asymmetric Synthetic Routes for Chiral Analogues
The construction of chiral quaternary carbon centers, such as those found in α,α-disubstituted propanoic acids, presents a significant synthetic challenge. One powerful strategy to achieve this is through the asymmetric alkylation of malonic esters using phase-transfer catalysis (PTC). acs.orgscribd.com This method employs a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to control the stereochemical outcome of the alkylation reaction. acs.orgscribd.com In this approach, an enolate of a mono-substituted malonic ester is generated in a biphasic system (e.g., toluene (B28343) and aqueous potassium hydroxide) and the chiral catalyst facilitates the transfer of the enolate to the organic phase where it reacts with an alkyl halide. The chiral environment provided by the catalyst directs the alkylation to occur from a specific face of the enolate, leading to the formation of one enantiomer in excess. acs.orgscribd.com
Another widely used approach for the enantioselective synthesis of substituted propanoic acids is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective transformation. wikipedia.org Evans' oxazolidinone auxiliaries are a well-known example. blogspot.com In this methodology, the carboxylic acid is first converted to an N-acyloxazolidinone. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent removal of the auxiliary yields the enantioenriched carboxylic acid. Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. wikipedia.org
Control of Stereochemistry in the Synthesis of Substituted Propanoic Acids
The control of stereochemistry is paramount in the synthesis of biologically active molecules. In the context of substituted propanoic acids, diastereoselective synthesis can be achieved through various methods. For substrates that already contain a stereocenter, the introduction of a new stereocenter can be directed by the existing one. This is known as substrate-controlled diastereoselection.
When using chiral auxiliaries, the stereochemistry of the newly formed center is controlled by the chirality of the auxiliary. For example, in the alkylation of N-acyloxazolidinones, the choice of the (R)- or (S)-enantiomer of the auxiliary determines the configuration of the α-carbon in the resulting propanoic acid derivative.
In addition to alkylation, stereoselective reduction of α,β-unsaturated propanoic acid derivatives can also be a powerful tool for controlling stereochemistry. The use of chiral reducing agents or catalytic asymmetric hydrogenation can lead to the formation of specific stereoisomers. The choice of catalyst and reaction conditions is crucial for achieving high levels of stereoselectivity.
Catalyst Systems and Reaction Mechanisms in Synthesis
The synthetic methodologies described above rely on specific catalyst systems and proceed through well-defined reaction mechanisms.
In the malonic ester synthesis, the alkylation step is a classic example of a nucleophilic substitution reaction. The mechanism involves the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction. patsnap.com The use of phase-transfer catalysts in this reaction involves the formation of a lipophilic ion pair between the catalyst and the enolate, which facilitates the transfer of the enolate into the organic phase where the alkylation occurs. In asymmetric phase-transfer catalysis, the chiral catalyst forms a chiral ion pair, and the non-covalent interactions between the catalyst, the enolate, and the alkyl halide in the transition state are responsible for the enantioselectivity. acs.orgscribd.com
The mechanism of ester hydrolysis, or saponification, is a nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org Under basic conditions, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the alkoxide as a leaving group and forming a carboxylic acid. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion. masterorganicchemistry.com The selective monohydrolysis of a diester is achieved by carefully controlling the stoichiometry of the base, ensuring that there is not enough to hydrolyze both ester groups.
In direct acid-catalyzed esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.
Role of Specific Catalysts in the Formation of C-O Bonds and Carboxylic Acid Functions
The construction of the this compound structure involves two critical bond formations: the carbon-oxygen (C-O) ether bond and the carboxylic acid group. The synthetic strategy often begins with precursors that already contain the 2,2-dimethylpropionic acid scaffold, such as 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). biosynth.comnih.gov
Formation of the C-O Ether Bond: The most prevalent method for forming the ethoxy group is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile. In the context of synthesizing the target molecule, 3-hydroxy-2,2-dimethylpropanoic acid or its corresponding ester is treated with a strong base, such as sodium hydride (NaH), to generate the alkoxide. This intermediate subsequently reacts with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the ether linkage via a nucleophilic substitution. masterorganicchemistry.com
Alternative catalytic approaches for ether synthesis include reductive etherification, which can couple alcohols with aldehydes or ketones using catalysts like well-defined cationic Ru-H complexes or heterogeneous platinum catalysts. organic-chemistry.org While broadly applicable, the Williamson synthesis remains a direct and common route for structures like this compound.
Formation of the Carboxylic Acid Function: The carboxylic acid group is typically incorporated from the start of the synthesis using a precursor like 3-hydroxy-2,2-dimethylpropanoic acid. biosynth.com However, in the synthesis of related 3-alkoxy-2-alkyl-propionic acid analogues, a common strategy involves the catalytic hydrogenation of an unsaturated precursor. For instance, a 3-ethoxy-2,2-dimethyl-acrylic acid ester can be reduced to the desired saturated propionic acid ester. This hydrogenation is effectively catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com
For more fundamental syntheses starting from simpler molecules, the formation of the carboxylic acid function can be achieved through methods like gas-phase hydroxycarbonylation of alkenes in the presence of solid metal sulfide (B99878) catalysts, though this is more common in industrial-scale production of simpler carboxylic acids. google.com
Table 1: Catalysts in the Synthesis of this compound and Analogues
| Bond Formation | Method | Catalyst/Reagent | Role |
|---|---|---|---|
| C-O (Ether) | Williamson Ether Synthesis | Sodium Hydride (NaH) | Acts as a strong base to form the alkoxide nucleophile. masterorganicchemistry.com |
| C-C (Saturation) | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Catalyzes the reduction of an acrylic acid precursor to a propionic acid. google.com |
| C(O)OH (Carboxylic Acid) | Hydroxycarbonylation | Solid Metal Sulfide Catalysts | Used in gas-phase synthesis of carboxylic acids from alkenes and carbon monoxide. google.com |
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.
The primary mechanism for establishing the ether linkage in this compound is the bimolecular nucleophilic substitution (S_N2) reaction, characteristic of the Williamson ether synthesis. wikipedia.org The reaction proceeds via the following steps:
Alkoxide Formation : A strong base abstracts the acidic proton from the hydroxyl group of a 3-hydroxy-2,2-dimethylpropanoic acid precursor, creating a potent alkoxide nucleophile.
Nucleophilic Attack : The resulting alkoxide ion performs a backside attack on the primary carbon atom of an ethyl halide (e.g., ethyl bromide).
Concerted Transition State : The reaction proceeds through a concerted mechanism where the C-O bond is formed simultaneously as the carbon-halide bond is broken. wikipedia.org The steric bulk of the neopentyl-like group does not significantly hinder the reaction, as the substitution occurs on the unhindered primary carbon of the ethyl group. masterorganicchemistry.com
If the synthesis proceeds through the hydrogenation of a 3-ethoxy-2,2-dimethyl-acrylic acid ester intermediate, the mechanism involves the catalytic cycle on the surface of a heterogeneous catalyst like Pd/C. Both hydrogen and the acrylic ester adsorb onto the catalyst surface, facilitating the syn-addition of two hydrogen atoms across the carbon-carbon double bond to yield the saturated propanoate scaffold. google.com
Derivatization and Functionalization Strategies
The 2,2-dimethylpropionic acid scaffold provides a stable framework for further chemical modifications, particularly at the carboxylic acid and ethoxy moieties.
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of this compound is sterically hindered by the adjacent gem-dimethyl group, which can impede standard derivatization reactions. Therefore, specialized and robust coupling methods are often required.
Ester Derivatives: Standard Fischer esterification is often slow for sterically hindered acids. A more effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and allowing it to proceed under mild conditions, which suppresses the formation of side products. Other catalysts reported for the esterification of hindered carboxylic acids include various tin compounds (e.g., tin(II) chloride) and tetrabutyl titanate. google.com A Dowex H+/NaI system has also been demonstrated as an effective and environmentally friendly approach for esterifying hindered acids. nih.gov
Amide Derivatives: The formation of amide bonds from sterically hindered carboxylic acids and amines is particularly challenging. nih.gov Standard peptide coupling reagents may fail or give low yields. Several effective protocols have been developed to overcome this steric hindrance:
Acyl Chloride/Fluoride Formation : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or Ghosez's reagent, which then reacts with an amine. rsc.orgrsc.org In situ formation of acyl fluorides has also proven efficient for coupling hindered substrates. rsc.org
Boron-Based Reagents : Borate esters, such as B(OCH₂CF₃)₃, can mediate the direct amidation between carboxylic acids and amines under relatively mild, air-tolerant conditions. acs.org
Grignard-Isocyanate Coupling : An alternative approach that bypasses the carboxylic acid activation involves the direct coupling of Grignard reagents with isocyanates to form the amide bond, a method particularly useful for highly congested systems. chimia.ch
Table 2: Methods for Derivatization of Sterically Hindered Propionic Acid
| Derivative | Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Ester | Steglich Esterification | DCC, DMAP | organic-chemistry.org |
| Ester | Catalytic Esterification | Tin(II) chloride, Tetrabutyl titanate | google.com |
| Amide | Acyl Halide Intermediate | Thionyl chloride (SOCl₂) | rsc.org |
| Amide | Boron-Mediated Amidation | B(OCH₂CF₃)₃ | acs.org |
Introduction of Diverse Functional Groups on the Propanoic Acid Scaffold
Introducing additional functional groups onto the this compound scaffold can be achieved by modifying the synthetic precursors. The stability of the C-C backbone of the 2,2-dimethylpropanoic acid core makes direct functionalization difficult. Therefore, a more practical strategy is to introduce functionality via the ether linkage.
This can be accomplished by employing a functionalized alcohol in the Williamson ether synthesis instead of ethanol. By starting with 3-hydroxy-2,2-dimethylpropanoic acid, a wide array of functionalized alkyl halides can be used to introduce diverse chemical motifs. For example, using an allyl halide would introduce a terminal alkene, which can undergo subsequent reactions like epoxidation, dihydroxylation, or polymerization. Similarly, using a propargyl halide would install a terminal alkyne, which is a versatile handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of complex molecular fragments. researchgate.net This approach allows for the synthesis of a library of analogues with varied functionalities appended to the core scaffold.
Table 3: Strategies for Functionalizing the Propanoic Acid Scaffold
| Strategy | Reagent Example | Introduced Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| Use of functionalized alkyl halide in ether synthesis | Allyl Bromide | Alkene (-CH₂-CH=CH₂) | Epoxidation, Dihydroxylation, Polymerization |
| Use of functionalized alkyl halide in ether synthesis | Propargyl Bromide | Alkyne (-CH₂-C≡CH) | Click Chemistry (e.g., CuAAC), Hydration |
| Use of functionalized alkyl halide in ether synthesis | 2-Bromoethanol | Terminal Hydroxyl (-CH₂-CH₂-OH) | Oxidation, Esterification, Further Etherification |
| Use of functionalized alkyl halide in ether synthesis | Ethyl 4-bromobutanoate | Ester (-CH₂(CH₂)₂COOEt) | Hydrolysis to acid, Amidation |
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways and Transformation Studies
The reaction pathways of 3-Ethoxy-2,2-dimethylpropionic acid are primarily centered around the predictable, yet sterically influenced, reactivity of its carboxylic acid and ether functionalities.
The carboxylic acid group is the primary site for a range of nucleophilic and electrophilic reactions. The reactivity of this moiety is analogous to that of other sterically hindered carboxylic acids, such as pivalic acid (2,2-dimethylpropanoic acid).
Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. Common transformations include esterification, amidation, and conversion to acid halides. However, the steric bulk of the adjacent gem-dimethyl groups can significantly hinder the approach of nucleophiles, often requiring more forcing reaction conditions or specific catalytic systems compared to less hindered carboxylic acids. For instance, esterification might necessitate the use of highly reactive alkylating agents or acid catalysts to proceed at a reasonable rate. The formation of pivalate (B1233124) esters, which are structurally similar, is known to be unusually resistant to hydrolysis due to this steric hindrance, a property that can be extrapolated to esters of 3-ethoxy-2,2-dimethylpropionic acid.
| Reaction Type | Reagent/Conditions | Expected Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 3-Ethoxy-2,2-dimethylpropanoate ester |
| Amidation | Amine, Coupling Agent (e.g., DCC) | 3-Ethoxy-2,2-dimethylpropanamide |
| Acid Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 3-Ethoxy-2,2-dimethylpropanoyl halide |
Electrophilic Reactions: The oxygen atoms of the carboxyl group possess lone pairs of electrons and can act as nucleophiles or be protonated by strong acids. This protonation activates the carbonyl group towards nucleophilic attack.
The ether linkage in 3-Ethoxy-2,2-dimethylpropionic acid is generally stable under neutral and basic conditions. However, it can undergo cleavage under strongly acidic conditions. The alkyl substituents, namely the ethyl group of the ether and the gem-dimethyl groups, are largely unreactive but exert significant steric influence on the molecule's reactivity.
The cleavage of ethers by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a well-established reaction. The mechanism of this cleavage depends on the nature of the alkyl groups attached to the ether oxygen. For 3-Ethoxy-2,2-dimethylpropionic acid, the ether is bonded to a primary ethyl group and a neopentyl-type carbon.
The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The attack can occur via either an S(_N)1 or S(_N)2 mechanism. Given that the neopentyl-type carbon is primary but highly hindered, and the ethyl group is also primary, the S(_N)2 pathway is generally favored. Nucleophilic attack would preferentially occur at the less sterically hindered ethyl carbon, leading to the formation of ethyl halide and 3-hydroxy-2,2-dimethylpropionic acid.
Stereochemical Aspects of Chemical Reactions
Reactions at the α-carbon to the carbonyl group or transformations of the carboxylic acid using chiral auxiliaries are common strategies to induce stereoselectivity.
Diastereoselectivity: If a chiral center were to be introduced into the molecule, for example, by derivatization with a chiral auxiliary, subsequent reactions could exhibit diastereoselectivity. The bulky 2,2-dimethylpropyl group would likely play a significant role in directing the approach of reagents, potentially leading to a preference for one diastereomer over another.
Enantioselectivity: The enantioselective synthesis of α,α-disubstituted carboxylic acid derivatives is an active area of research. Catalytic methods involving chiral transition metal complexes or organocatalysts could potentially be applied to reactions of 3-Ethoxy-2,2-dimethylpropionic acid derivatives to achieve enantiocontrol.
No specific experimental data on diastereoselective or enantioselective transformations of 3-Ethoxy-2,2-dimethyl-propionic acid is currently available.
The conformational preferences of intermediates and products would be heavily influenced by the steric bulk of the 2,2-dimethylpropyl group.
Reaction Intermediates: In reactions involving the carbonyl group, the conformation of tetrahedral intermediates would be dictated by the need to minimize steric interactions between the substituents. The bulky 2,2-dimethylpropyl group would likely orient itself to be anti-periplanar to the largest incoming group.
Products: The conformational analysis of products would depend on the specific structure. For example, in an ester derivative, rotation around the C-O single bond would be influenced by the size of the alcohol moiety. The principles of conformational analysis for acyclic systems, which seek to minimize torsional and steric strain, would apply.
No specific conformational analysis of reaction intermediates or products of this compound has been reported.
Advanced Analytical Characterization Techniques
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating 3-Ethoxy-2,2-dimethyl-propionic acid from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile compounds like this compound.
Method Development: A typical reversed-phase HPLC (RP-HPLC) method would be developed for this compound. This would involve using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous component would be controlled (typically kept acidic, e.g., pH 3) to ensure the carboxylic acid remains in its protonated, less polar form, leading to better retention and peak shape. Detection would most likely be performed using a UV detector at a low wavelength (~210 nm) due to the lack of a strong chromophore.
Validation: Once developed, the HPLC method would be validated according to established guidelines (e.g., ICH). This validation process ensures the method is reliable and reproducible. Key validation parameters include:
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.
Accuracy: Determining the closeness of the test results to the true value.
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Robustness: Measuring the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile substances. Due to the low volatility and polar nature of the carboxylic acid group, direct GC analysis of this compound is challenging. Therefore, a derivatization step is typically employed to convert the carboxylic acid into a more volatile ester (e.g., methyl or ethyl ester).
Following derivatization, the sample would be injected into the GC system, equipped with a suitable capillary column (e.g., a polar ZB-Wax or nonpolar DB-5 column). The separation is based on the different boiling points and interactions of the components with the stationary phase. A Flame Ionization Detector (FID) would provide quantitative data on the purity and composition, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for the definitive identification of the analyte and any impurities based on their mass spectra and retention times.
Preparative Chromatography for Compound Isolation and Purification
Preparative chromatography is a critical technique for isolating and purifying chemical compounds from synthesis reaction mixtures or natural sources. ed.gov Unlike analytical chromatography, which aims to identify and quantify substances, the goal of preparative chromatography is to obtain a sufficient quantity of a pure compound for further analysis, testing, or use. chromatographyonline.com For a compound like this compound, techniques such as preparative high-performance liquid chromatography (HPLC) and flash chromatography are commonly employed. warwick.ac.ukyoutube.com
The process typically begins with the development of a separation method on an analytical scale to find the optimal conditions, including the choice of stationary and mobile phases. chromatographyonline.comrssl.com For carboxylic acids, reversed-phase chromatography is a frequent choice. teledyneisco.com This involves a non-polar stationary phase (like C18-modified silica) and a polar mobile phase. The retention of ionic compounds like carboxylic acids is highly dependent on the pH of the mobile phase. nih.gov Therefore, an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase (e.g., a mixture of water and acetonitrile) to suppress the ionization of the carboxyl group, leading to better peak shape and retention. youtube.comnih.gov
Once the analytical method is optimized, it is scaled up for preparative purposes. This involves using a larger column with more stationary phase and increasing the flow rate to accommodate a larger sample load. researchgate.netresearchgate.net The sample is injected onto the column, and as the mobile phase flows through, the components separate based on their affinity for the stationary phase. A detector monitors the column effluent, and a fraction collector is used to collect the purified compound as it elutes. chromatographyonline.com
Below is an illustrative table of potential parameters for the purification of this compound using preparative HPLC.
| Parameter | Illustrative Condition |
|---|---|
| Instrument | Preparative HPLC System |
| Column (Stationary Phase) | C18 Silica Gel, 10 µm particle size |
| Column Dimensions | 50 mm internal diameter x 250 mm length |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |
| Flow Rate | 80 mL/min |
| Detection | UV at 210 nm |
| Sample Loading | Concentrated solution in a minimal volume of mobile phase |
| Fraction Collection | Triggered by UV detector signal threshold |
Solid-State Characterization and Intermolecular Interactions
The characterization of a compound in its solid state is fundamental to understanding its physical properties, such as melting point, solubility, and stability. These properties are dictated by the three-dimensional arrangement of molecules in the crystal lattice and the nature of the intermolecular forces that hold them together. Techniques like X-ray crystallography, Hirshfeld surface analysis, and powder X-ray diffraction provide a comprehensive picture of the solid-state structure.
X-ray Crystallography for Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule at the atomic level. excillum.comrigaku.com The technique requires a high-quality single crystal of the compound. This crystal is exposed to a beam of X-rays, which are diffracted by the electrons in the atoms, creating a unique diffraction pattern. rigaku.com By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from this, the crystal structure is solved and refined. publish.csiro.au
For this compound, a successful SC-XRD analysis would provide a wealth of information. It would unambiguously determine the molecular connectivity, bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the molecule's conformation in the solid state and, crucially, how individual molecules pack together to form the crystal lattice. A common structural motif for carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O—H···O hydrogen bonds. publish.csiro.auresearchgate.net
The data obtained from such an analysis are typically summarized in a crystallographic information file (CIF), containing the parameters listed in the example table below.
| Crystallographic Parameter | Type of Information Obtained |
|---|---|
| Chemical Formula | C₇H₁₄O₃ |
| Formula Weight | Calculated molecular mass |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating lattice unit |
| Volume | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Density (calculated) | Calculated density of the crystal |
| Final R indices | Indicators of the quality of the structural refinement |
Hirshfeld Surface Analysis and Intermolecular Bonding Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. scirp.orgresearchgate.net This method partitions the crystal space into regions defined by where the electron density contribution from a specific molecule is greater than that from all other molecules. The resulting Hirshfeld surface provides a unique picture of the molecular environment. set-science.com
Key features of this analysis include:
d_norm surface : This surface is colored to highlight intermolecular contacts. Red spots indicate contacts that are shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds. White areas represent contacts at the van der Waals distance, and blue areas indicate longer contacts. mdpi.combiointerfaceresearch.com
The expected contributions of various intermolecular contacts for this molecule are summarized in the following table.
| Interaction Type | Description | Expected Contribution |
|---|---|---|
| O···H / H···O | Primarily represents the strong hydrogen bonds between carboxylic acid groups. | Significant |
| H···H | Represents van der Waals contacts between hydrogen atoms on the ethyl and methyl groups. | Major |
| C···H / H···C | Weak van der Waals interactions between carbon and hydrogen atoms. | Moderate |
| O···C / C···O | Contacts involving the oxygen atoms of the carboxyl and ether groups with carbon atoms. | Minor |
Powder X-ray Diffraction for Polymorphism and Crystalline Forms
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. researchgate.net Instead of a single crystal, a finely ground powder containing a multitude of tiny, randomly oriented crystallites is analyzed. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline solid. jst.go.jp
The primary applications of PXRD in the study of a compound like this compound include:
Phase Identification : Comparing the experimental PXRD pattern to a database or a pattern simulated from single-crystal data can confirm the identity of the crystalline phase.
Purity Assessment : The presence of sharp peaks from other crystalline substances can indicate impurities.
Polymorphism Studies : Polymorphism is the ability of a compound to exist in more than one crystal structure. rsc.org Different polymorphs of a substance can have different physical properties. PXRD is the principal method used to identify and distinguish between different polymorphic forms, as each form will produce a distinct diffraction pattern. nih.govresearchgate.net
While solving a crystal structure from powder data is more complex than from single-crystal data, it is a valuable tool when suitable single crystals cannot be grown. icdd.comcambridge.org
A representative table showing the format of PXRD data is provided below. Each crystalline form of this compound would exhibit a unique set of peak positions and relative intensities.
| Position [°2θ] | Relative Intensity [%] |
|---|---|
| e.g., 10.5 | e.g., 100 |
| e.g., 12.3 | e.g., 45 |
| e.g., 15.8 | e.g., 80 |
| e.g., 21.1 | e.g., 65 |
| e.g., 23.7 | e.g., 30 |
Advanced Research Applications and Potential Technological Impact
Utilization in Polymer Chemistry and Material Science
As Monomers or Building Blocks for Functional Polymers
No specific research is available detailing the use of 3-Ethoxy-2,2-dimethyl-propionic acid as a monomer in polymerization reactions.
Applications in Specialty Materials Development
Beyond the synthesis of its methyl ester for MOCVD precursors, no broader applications in specialty materials have been documented. google.com
Role in Medicinal Chemistry Research as Intermediates or Scaffolds
Precursors for Pharmaceutically Active Compounds
There is no available literature citing this compound as a direct precursor to known pharmaceutically active compounds.
Molecular Scaffolds for Drug Design and Discovery
The use of this specific compound as a molecular scaffold in drug design and discovery is not documented in scientific publications.
Applications in Agrochemical Research
No information was found regarding the application or investigation of this compound in the field of agrochemicals.
Design of Environmentally Friendly Agrochemicals
The potential role of this compound in the design of environmentally friendly agrochemicals is not documented in available research. The development of greener agrochemicals often focuses on aspects like enhanced biodegradability and reduced non-target toxicity. researchgate.netnih.gov While propionic acid derivatives are a broad class of compounds with diverse applications, there is no specific information linking this compound to the development of agrochemicals with an improved environmental profile.
Other Novel Research Applications
The application of this compound in fine chemical synthesis is not well-documented in publicly accessible research. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biopharmaceuticals, and specialty materials. While propionic acid and its derivatives can serve as versatile building blocks in organic synthesis, google.com specific examples of this compound being utilized as a key intermediate or precursor in the synthesis of complex molecules are not readily found in the current body of scientific literature.
There is no available information on exploratory research involving this compound in unconventional fields. The scientific community continuously investigates novel applications for existing chemical compounds; however, at present, there are no published studies that describe the use of this specific propionic acid derivative in areas outside of traditional chemical synthesis, such as materials science, catalysis, or other emerging technological domains.
Patents and Intellectual Property Landscape
Overview of Patent Literature for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid, a specific dicarboxylic acid monoester, has a focused but notable presence in patent literature. According to public chemical databases, there are at least eight patents associated with this chemical structure. nih.gov These patents highlight its utility as an intermediate and a building block in the synthesis of more complex molecules.
The intellectual property associated with this compound can be explored through various international patent depositories, including the World Intellectual Property Organization (WIPO). nih.gov The existing patents suggest its role in specialized chemical synthesis, where the unique combination of an ester and a carboxylic acid function on a sterically hindered dimethylpropane backbone is advantageous.
Table 1: Key Identifiers for 3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid
| Identifier | Value |
|---|---|
| IUPAC Name | 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid |
| Molecular Formula | C₇H₁₂O₄ |
| CAS Number | 5471-77-2 |
| InChIKey | WDWFSABLPAHCPF-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Analysis of Patent Trends in Related Propanoic Acid Derivatives
The patent landscape for propanoic acid derivatives is vast and reflects their significant commercial and scientific importance. These compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and polymers. Analysis of patent trends reveals several key areas of focus.
One major trend is the development of novel and efficient synthetic routes. For instance, patents describe processes for producing 2-aralkyl-3-hydroxypropionic acids, which are important intermediates for renin and enkephalinase inhibitors. google.com These processes often focus on improving yield and safety for industrial-scale production. google.com
Another significant area is the synthesis of α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known medications like ibuprofen (B1674241) and naproxen. google.comresearchgate.net Patents in this domain frequently detail methods for producing disubstituted propionic acid intermediates, often aiming for stereochemically pure products, which can offer improved efficacy and reduced side effects. google.com The development of new catalysts and reaction conditions to achieve high yields and enantioselectivity is a recurring theme. google.com
Recent research has also explored new therapeutic applications for propanoic acid derivatives beyond their anti-inflammatory use. Studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have identified them as promising scaffolds for developing novel anticancer candidates. mdpi.com This highlights a trend towards functionalizing the basic propanoic acid structure to target specific biological pathways involved in diseases like cancer. mdpi.com
Table 2: Examples of Patented Propanoic Acid Derivatives and Their Applications
| Derivative Class | Example Application / Target | Key Patent Focus |
|---|---|---|
| α-Arylpropionic Acids | NSAIDs (e.g., Naproxen, Ibuprofen) | Stereoselective synthesis, intermediate production |
| 2-Aralkyl-3-hydroxypropionic Acids | Renin and Enkephalinase Inhibitors | Industrial scale production, yield improvement |
| Phenylpropionic Acid Derivatives | Antihistamines | High-yield, high-purity industrial synthesis |
| Thiazolylamino Propanoic Acids | Anticancer Candidates (SIRT2/EGFR targets) | Novel therapeutic scaffolds, structure-activity relationship |
Future Directions in Patentable Research Areas for Functionalized Carboxylic Acids
The broad class of functionalized carboxylic acids continues to be a fertile ground for innovation, with several promising future directions for patentable research.
A key area is the development of novel methods for late-stage functionalization . The ability to modify complex molecules, such as drug candidates, by targeting native carboxylic acid groups is highly valuable. nih.gov Metallaphotoredox catalysis has emerged as a powerful tool for transformations like alkylation, arylation, and amination directly on the carboxylic acid moiety, opening avenues for creating diverse molecular libraries for drug discovery. nih.gov Patenting these novel catalytic systems and their applications to high-value molecules will likely be a significant trend.
Another direction lies in the creation of novel functionalized polymers . Carboxylic acid groups are used to create polymers with specific properties, such as water solubility for biomedical applications. justia.comgoogle.com Patents are being filed for improved methods of preparing carboxylic acid functionalized polymers, focusing on achieving high purity and avoiding problematic reagents. justia.com Future research could focus on developing biodegradable or smart polymers that respond to environmental stimuli, with the carboxylic acid group acting as a key functional handle.
Furthermore, the use of carboxylic acids in materials science is expanding. For example, dicarboxylic acids are being used in novel, low-cost, and scalable methods for synthesizing graphene. google.com This involves an aqueous, organic method where the carboxylic acid reacts with a carbon source to produce functionalized graphene sheets. google.com Patents in this area could cover new synthesis methods, the resulting materials with unique properties, and their applications in electronics, composites, and energy storage.
Finally, there is a continuing drive towards green chemistry . Developing synthetic routes that use bio-based starting materials containing carboxylic acids to produce high-value chemicals and base oils is an active area of research. patsnap.com Patents that describe efficient, environmentally friendly processes for converting natural carboxylic acids into industrial products will be increasingly important.
Q & A
Q. What are the recommended synthetic routes for 3-Ethoxy-2,2-dimethyl-propionic acid and its derivatives?
- Methodological Answer : The synthesis of this compound derivatives typically involves esterification, saponification, or hydrazinolysis of precursor esters. For example, saponification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with NaOH yields the corresponding acid, while hydrazinolysis produces hydrazide derivatives . Boronic acid intermediates, such as 3-ethoxy-2,4,6-trifluorophenylboronic acid, can also serve as key reagents in cross-coupling reactions for structural diversification . Catalysts like polyurea-encapsulated palladium may enhance reaction efficiency in facilitated synthesis protocols .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation), high-performance liquid chromatography (HPLC) (for purity assessment), and mass spectrometry (MS) are standard. For instance, derivatives like 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester were characterized using NMR and HPLC to confirm >95% purity . Differential scanning calorimetry (DSC) can also assess thermal stability .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods. In case of skin contact, wash thoroughly with soap and water. For spills, adsorb with inert materials (e.g., sand) and dispose via approved waste management protocols . Environmental precautions include preventing drainage into waterways due to potential toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer : SAR studies should systematically modify substituents at the 3-ethoxy and 2,2-dimethyl positions. For example:
- Antimicrobial Activity : Replace the ethoxy group with hydroxyl or methyl ester moieties to evaluate changes in minimum inhibitory concentration (MIC) against pathogens like MRSA and E. coli .
- Anticancer Activity : Introduce chloro-phenyl or pyridinyl groups to enhance HDAC inhibition and selectivity against HCT-116 colon cancer cells .
Computational modeling (e.g., molecular docking) can predict binding affinities to target proteins like FLAP or HDACs .
Q. What experimental strategies validate the in vivo anti-inflammatory efficacy of FLAP inhibitors derived from this compound?
- Methodological Answer :
- Animal Models : Use rodent models (e.g., carrageenan-induced paw edema in rats) to assess acute inflammation. Measure leukotriene B4 (LTB4) levels via ELISA to confirm FLAP inhibition .
- Pharmacokinetics : Conduct bioavailability studies using LC-MS/MS to monitor plasma concentrations and half-life. For example, AM103 showed sustained inhibition of leukotriene synthesis in chronic inflammation models .
- Toxicity Screening : Evaluate organ-specific toxicity through histopathology and serum biomarkers (e.g., ALT/AST for liver function) .
Q. How do structural modifications influence the metabolic stability of this compound derivatives?
- Methodological Answer :
- Cytochrome P450 (CYP) Profiling : Use liver microsome assays to identify CYP isoforms involved in metabolite formation. Derivatives with trifluoromethyl groups (e.g., 3,3,3-trifluoro-2,2-dimethylpropionic acid) exhibit enhanced metabolic stability due to reduced CYP-mediated oxidation .
- Plasma Stability Assays : Incubate compounds in plasma (human/rodent) and quantify degradation via HPLC. Ester derivatives often require prodrug strategies to improve stability .
Q. What methodologies are effective in resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Replicate experiments with standardized concentrations (e.g., IC50 values for HDAC inhibition) to rule out potency variability .
- Batch Consistency : Verify compound purity and stereochemistry, as impurities (e.g., unreacted intermediates) can skew bioactivity results .
- Cross-Study Comparisons : Normalize data using positive controls (e.g., vorinostat for HDAC inhibition) and account for cell line-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
